2-Benzyl-1H-benzoimidazol-5-ylamine
Description
Properties
IUPAC Name |
2-benzyl-3H-benzimidazol-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3/c15-11-6-7-12-13(9-11)17-14(16-12)8-10-4-2-1-3-5-10/h1-7,9H,8,15H2,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQTBODNTRQAUSK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NC3=C(N2)C=C(C=C3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20903549 | |
| Record name | NoName_4233 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20903549 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Comparison
Key structural analogs and their differences are summarized below:
Key Observations :
- Substitution Position : The 1-benzyl analog (CAS 26530-89-2) is a structural isomer, but positional differences alter steric and electronic interactions with biological targets .
- Alkyl vs.
- Bulkier Substituents : The 1-ethyl-2-isopropyl analog (CAS 879037-89-5) introduces steric hindrance, which may affect metabolic stability .
Physicochemical Properties
Key Observations :
Key Observations :
- Benzimidazole salts generally require careful handling due to irritant properties .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 2-Benzyl-1H-benzoimidazol-5-ylamine?
- Methodological Answer : The compound can be synthesized via the Phillips reaction, which involves condensation of o-phenylenediamine with a benzyl-substituted organic acid (e.g., benzylformic acid) in the presence of a dilute mineral acid. Reaction optimization may include refluxing in ethanol or methanol under acidic conditions (e.g., HCl) to promote cyclization. Post-synthesis purification typically employs recrystallization or column chromatography .
Q. Which analytical techniques are essential for confirming the structural integrity of this compound?
- Methodological Answer : Key techniques include:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm benzyl substitution patterns and aromatic proton environments.
- Infrared Spectroscopy (IR) : Identification of NH stretching (3200–3400 cm⁻¹) and C=N/C=C vibrations (1450–1600 cm⁻¹).
- High-Resolution Mass Spectrometry (HRMS) : Validation of molecular ion peaks and fragmentation patterns.
- X-ray crystallography (if single crystals are obtained) for definitive bond-length and angle confirmation .
Q. What are the recommended storage conditions for this compound to ensure stability?
- Methodological Answer : Store at 2–8°C in a moisture-free environment, preferably in amber vials under inert gas (N₂/Ar) to prevent oxidation or hydrolysis. Stability tests via periodic HPLC analysis are advised to monitor degradation .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance benzyl group incorporation in this compound synthesis?
- Methodological Answer :
- Catalysts : Use Lewis acids (e.g., ZnCl₂) to activate carbonyl groups in the benzyl-substituted acid.
- Solvent Selection : Polar aprotic solvents (e.g., DMF) may improve solubility of intermediates.
- Temperature Control : Stepwise heating (e.g., 80–100°C) to balance cyclization kinetics and byproduct suppression.
- Reaction Monitoring : TLC or in-situ IR to track intermediate formation and adjust reaction time .
Q. How can discrepancies in NMR data for this compound be resolved?
- Methodological Answer :
- Tautomerism Analysis : Benzimidazoles often exhibit NH tautomerism, leading to split signals. Use variable-temperature NMR to observe dynamic exchange.
- Solvent Effects : Compare DMSO-d₆ (H-bonding solvent) vs. CDCl₃ to assess solvent-induced shifts.
- 2D NMR : HSQC and HMBC experiments to assign ambiguous proton-carbon correlations.
- Cross-Validation : Compare experimental data with computational predictions (DFT-based chemical shift calculations) .
Q. What strategies are effective in designing biological activity studies for this compound derivatives?
- Methodological Answer :
- Target Selection : Prioritize targets with structural homology to known benzimidazole-active sites (e.g., ATP-binding pockets in kinases).
- In Silico Screening : Molecular docking (AutoDock Vina, Glide) to predict binding affinities.
- In Vitro Assays : Use fluorescence polarization for protein-ligand interaction studies or MIC assays for antimicrobial activity.
- SAR Analysis : Synthesize analogs with varied substituents (e.g., halogens, methoxy groups) to map activity trends .
Q. How can computational methods elucidate the mechanism of action of this compound in biological systems?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Study ligand-protein binding stability over time (e.g., 100 ns trajectories).
- Quantum Mechanics/Molecular Mechanics (QM/MM) : Analyze electronic interactions at active sites.
- Pharmacophore Modeling : Identify essential functional groups for activity using tools like Schrödinger’s Phase.
- ADMET Prediction : Use SwissADME or ADMETLab to assess pharmacokinetic properties and toxicity risks .
Data Contradiction Analysis
Q. How should researchers address conflicting spectral data in published studies on benzimidazole derivatives?
- Methodological Answer :
- Source Verification : Cross-check with authoritative databases (e.g., PubChem, CAS) for validated spectra.
- Experimental Reproducibility : Replicate synthesis and characterization under identical conditions.
- Error Analysis : Consider instrument calibration (e.g., NMR shimming, IR baseline correction) and sample purity (>95% by HPLC).
- Peer Consultation : Collaborate with crystallography or spectroscopy experts to resolve ambiguities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
